molecular formula C26H18F4N4O2 B2537892 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 931929-45-2

2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2537892
M. Wt: 494.45
InChI Key: RZPQPDUZCOADEQ-UHFFFAOYSA-N
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Description

2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C26H18F4N4O2 and its molecular weight is 494.45. The purity is usually 95%.
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Scientific Research Applications

Binding Affinity and Receptor Ligands

Research has focused on the synthesis of novel compounds with high affinity for central benzodiazepine receptors, utilizing structures like pyrazolo[4,3-c]quinolin-3-(3H)-ones, which are related to the query compound. These studies aim to understand the interaction between these molecules and benzodiazepine receptors, potentially paving the way for new therapeutic agents targeting neurological conditions. Notably, compounds in this family have demonstrated in vitro potency as antagonists, with specific focus on their binding affinities and intrinsic activities at GABA(A) receptors expressed in Xenopus laevis oocytes (Carotti et al., 2003).

Structural and Luminescent Properties

The synthesis and structural characterization of aryl amide type ligands and their lanthanide complexes have been explored, indicating potential applications in materials science, particularly due to their luminescent properties. Such studies are critical for developing new materials with specific photophysical characteristics, which can be applied in sensing, imaging, and optoelectronic devices. The luminescence of these complexes, especially when involving Eu(III), suggests their utility in solid-state lighting or bioimaging applications (Wu et al., 2006).

Antimicrobial Activity

Compounds incorporating the pyrazolo[4,3-c]quinoline scaffold have been investigated for their antimicrobial properties. This research is crucial in the ongoing battle against bacterial and fungal pathogens, where there is a constant need for new agents due to the rising threat of resistance. Synthesis of derivatives and subsequent screening for activity against various pathogens provide insights into the structure-activity relationships necessary for antimicrobial efficacy (Idrees et al., 2020).

Neuroprotective and Anxiolytic Potential

The exploration of pyrazolo[3,4-b]quinoline derivatives as translocator protein ligands has revealed their high affinity and potential implications for designing anxiolytic and neuroprotective agents. These findings underscore the therapeutic promise of such compounds in treating anxiety disorders and protecting neuronal health, highlighting the versatility of the pyrazolo[4,3-c]quinoline core in medicinal chemistry (Cappelli et al., 2011).

properties

IUPAC Name

2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F4N4O2/c27-18-9-10-22-20(12-18)24-21(14-33(22)13-16-5-2-1-3-6-16)25(36)34(32-24)15-23(35)31-19-8-4-7-17(11-19)26(28,29)30/h1-12,14H,13,15H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPQPDUZCOADEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=C2C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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